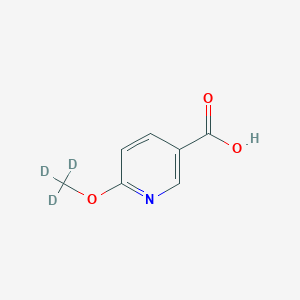
6-(Methoxy-D3)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methoxy-D3)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by the presence of a methoxy group at the 6th position of the nicotinic acid structure. Nicotinic acid and its derivatives are known for their significant roles in various biological processes and their therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxy-D3)nicotinic acid typically involves the methoxylation of nicotinic acid. One common method includes the reaction of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This method is preferred due to its efficiency and scalability. the process generates nitrous oxide as a by-product, which poses environmental challenges .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methoxy-D3)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the carboxylic acid group can produce methoxybenzyl alcohol.
Applications De Recherche Scientifique
6-(Methoxy-D3)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to nicotinic acid, which is known for its lipid-lowering effects and role in treating pellagra.
Mécanisme D'action
The mechanism of action of 6-(Methoxy-D3)nicotinic acid involves its interaction with specific molecular targets and pathways. Similar to nicotinic acid, it is likely to act on the nicotinic acid receptor, influencing lipid metabolism and exerting anti-inflammatory effects. The methoxy group may enhance its binding affinity and specificity to certain targets, leading to improved therapeutic outcomes .
Comparaison Avec Des Composés Similaires
6-(Methoxy-D3)nicotinic acid can be compared with other nicotinic acid derivatives such as:
2-Chloronicotinic acid: Known for its pharmaceutical applications.
Picolinic acid: Another derivative with distinct biological activities.
Isonicotinic acid: Used in the synthesis of various drugs.
The uniqueness of this compound lies in its methoxy group, which imparts different chemical and biological properties compared to other derivatives .
Propriétés
Formule moléculaire |
C7H7NO3 |
|---|---|
Poids moléculaire |
156.15 g/mol |
Nom IUPAC |
6-(trideuteriomethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10)/i1D3 |
Clé InChI |
NVDJVEQITUWZDT-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=NC=C(C=C1)C(=O)O |
SMILES canonique |
COC1=NC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


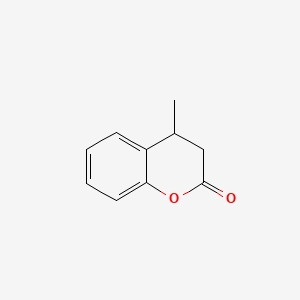
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B14010704.png)
![(S)-10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14010710.png)
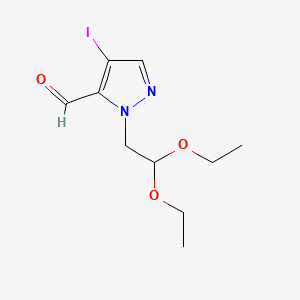
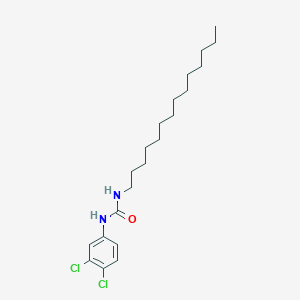
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl}propanamide](/img/structure/B14010725.png)
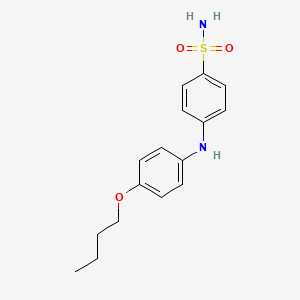
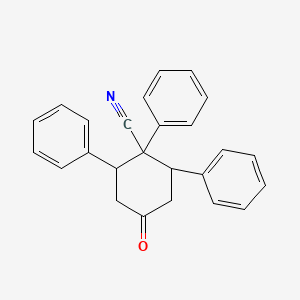


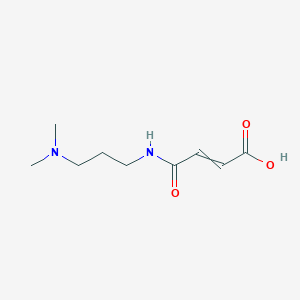
![1-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B14010761.png)

![4-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-dimethylaniline](/img/structure/B14010775.png)
